Cas no 1229357-99-6 (tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate)

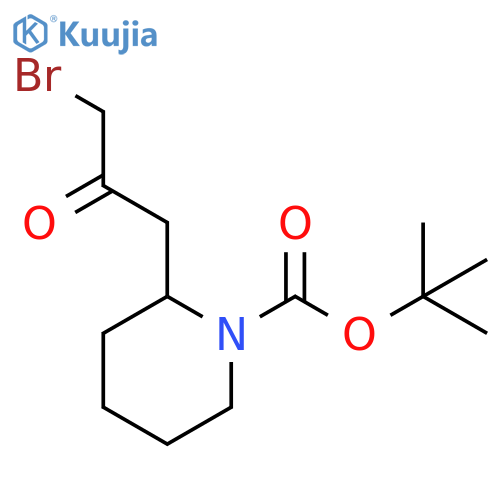

1229357-99-6 structure

商品名:tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

CAS番号:1229357-99-6

MF:C13H22BrNO3

メガワット:320.222683429718

CID:6563877

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 2-(3-bromo-2-oxopropyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3

- InChIKey: ZIJCVCKVXHYUPU-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCCC1CC(=O)CBr

じっけんとくせい

- 密度みつど: 1.285±0.06 g/cm3(Predicted)

- ふってん: 381.6±12.0 °C(Predicted)

- 酸性度係数(pKa): -2.19±0.40(Predicted)

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6233836-0.1g |

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95.0% | 0.1g |

$554.0 | 2025-03-15 | |

| Enamine | EN300-6233836-5.0g |

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95.0% | 5.0g |

$4641.0 | 2025-03-15 | |

| 1PlusChem | 1P028GHF-5g |

tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95% | 5g |

$5799.00 | 2023-12-25 | |

| 1PlusChem | 1P028GHF-250mg |

tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95% | 250mg |

$1041.00 | 2023-12-25 | |

| 1PlusChem | 1P028GHF-500mg |

tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95% | 500mg |

$1606.00 | 2023-12-25 | |

| 1PlusChem | 1P028GHF-2.5g |

tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95% | 2.5g |

$3938.00 | 2023-12-25 | |

| Enamine | EN300-6233836-10.0g |

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95.0% | 10.0g |

$6882.0 | 2025-03-15 | |

| Enamine | EN300-6233836-1.0g |

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95.0% | 1.0g |

$1599.0 | 2025-03-15 | |

| Aaron | AR028GPR-100mg |

tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95% | 100mg |

$787.00 | 2025-02-16 | |

| Aaron | AR028GPR-250mg |

tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

1229357-99-6 | 95% | 250mg |

$1114.00 | 2025-02-16 |

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1229357-99-6 (tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量